

INCB7839: A Technical Guide to the Dual Inhibition of ADAM10 and ADAM17

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Compound of Interest

Compound Name: *Aderbasib*

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Executive Summary

INCB7839, also known as **Aderbasib**, is a potent, orally bioavailable, hydroxamate-based inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members ADAM10 and ADAM17.[1][2] These cell surface proteases, often referred to as sheddases, are crucial mediators of various signaling pathways implicated in cancer progression, including the shedding of growth factor precursors and cell surface receptors. This technical guide provides an in-depth overview of the preclinical and clinical data related to INCB7839's mechanism of action, focusing on its dual inhibitory activity against ADAM10 and ADAM17. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to ADAM10, ADAM17, and INCB7839

ADAM10 and ADAM17 are transmembrane metalloproteases that play a pivotal role in the proteolytic cleavage of the extracellular domains of a wide array of cell surface proteins. This process, known as ectodomain shedding, releases soluble protein fragments that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades.

ADAM10 is critically involved in developmental processes, including Notch signaling, which is essential for cell fate determination.[3] In the context of cancer, ADAM10-mediated cleavage of

substrates such as HER2 and neuroligin-3 (NLGN3) has been implicated in tumor growth and survival.[\[4\]](#)[\[5\]](#)

ADAM17, also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a key regulator of inflammatory responses through the shedding of TNF- α . It is also responsible for the release of various ligands for the Epidermal Growth Factor Receptor (EGFR) family, thereby promoting cell proliferation, survival, and migration.[\[3\]](#)[\[6\]](#)

INCB7839 was developed as a dual inhibitor of both ADAM10 and ADAM17, with the therapeutic rationale of simultaneously blocking multiple oncogenic signaling pathways.[\[6\]](#) Its "low nanomolar" inhibitory activity against both enzymes has been demonstrated in various preclinical models.[\[1\]](#)

Quantitative Data on INCB7839 Activity

The following tables summarize the available quantitative data on the inhibitory activity and preclinical efficacy of INCB7839.

Table 1: In Vitro Inhibitory Activity of INCB7839

Target/Assay	IC50 Value	Cell Line/System	Reference
Reduction of HER2 ECD Shedding	320 nM	HER2+ Breast Cancer Cells	[5]

Note: Specific enzymatic IC50 values for INCB7839 against purified ADAM10 and ADAM17 are not publicly available in the reviewed literature, which describes it as a "low nanomolar inhibitor."[\[1\]](#)

Table 2: Preclinical In Vivo Efficacy of INCB7839

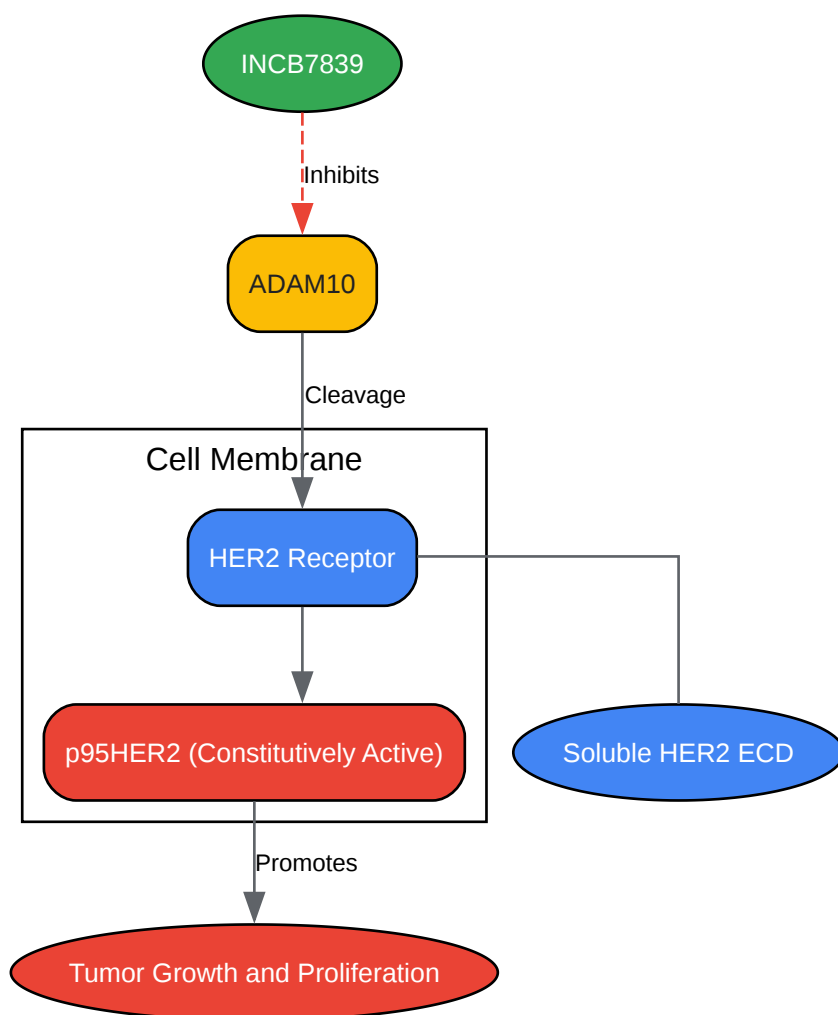
Cancer Model	Animal Model	INCB7839 Dose	Key Findings	Reference
HER2+ Breast Cancer	BT474-SC1 Xenograft	30 mg/kg/day (with Lapatinib)	Complete prevention of mean tumor volume increase.	[7]
Pediatric High-Grade Glioma	Patient-Derived Orthotopic Xenograft	50 mg/kg	Robust inhibition of tumor growth and improved overall survival.	[2][8]

Signaling Pathways and Mechanism of Action

INCB7839 exerts its anti-cancer effects by inhibiting the shedding of key substrates of ADAM10 and ADAM17, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

Inhibition of HER2 Shedding in Breast Cancer

In HER2-positive breast cancer, ADAM10 can cleave the extracellular domain (ECD) of the HER2 receptor. This shedding event has two key consequences: the release of the soluble HER2 ECD, which can be detected in the serum of patients, and the generation of a constitutively active p95HER2 fragment that remains on the cell surface and promotes tumor growth. INCB7839, by inhibiting ADAM10, blocks this cleavage, leading to a reduction in both HER2 ECD levels and p95HER2 formation.[5]

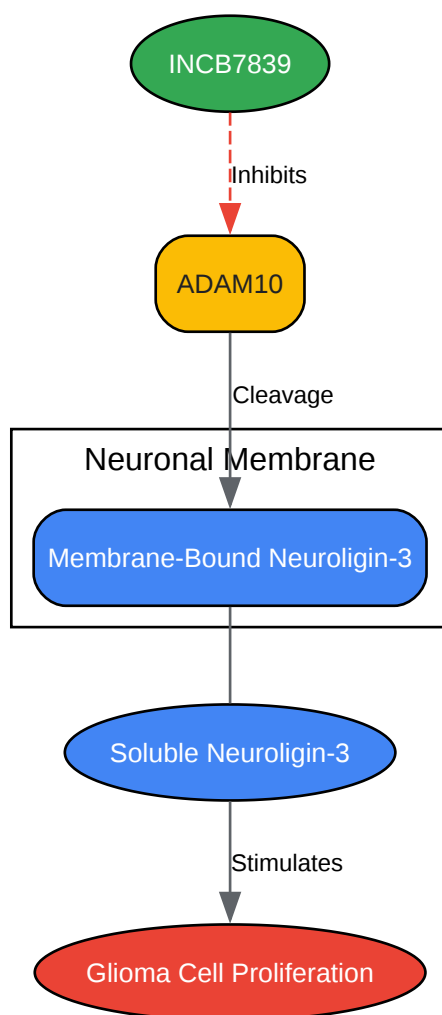


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Figure 1. Inhibition of ADAM10-mediated HER2 shedding by INCB7839.

Inhibition of Neuroligin-3 Shedding in Glioma

In pediatric high-grade gliomas, neuronal activity can promote tumor growth through the release of neuroligin-3 (NLGN3).[8] ADAM10 is the primary sheddase responsible for cleaving NLGN3 from the surface of neurons, releasing a soluble fragment that stimulates glioma cell proliferation.[8] INCB7839 can penetrate the brain and inhibit ADAM10, thereby blocking the release of pro-tumorigenic soluble NLGN3.[8]



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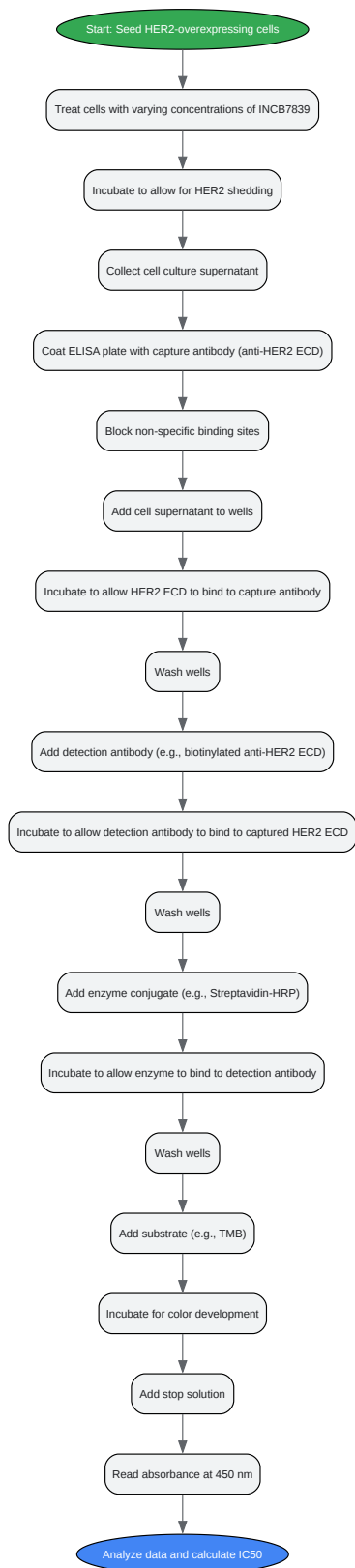
Figure 2. Inhibition of ADAM10-mediated neuroigin-3 shedding by INCB7839.

Experimental Protocols

This section provides detailed, representative protocols for key in vitro assays used to characterize the activity of ADAM10/17 inhibitors like INCB7839.

Cell-Based HER2 Ectodomain Shedding Assay (ELISA)

This protocol describes a sandwich ELISA to quantify the amount of soluble HER2 ECD released into the cell culture medium, which can be used to determine the IC50 of an inhibitor.



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Figure 3. Experimental workflow for a HER2 ECD shedding ELISA.

Materials:

- HER2-overexpressing breast cancer cell line (e.g., BT474, SK-BR-3)
- Cell culture medium and supplements
- INCB7839 or other test compounds
- 96-well ELISA plates
- Capture antibody (monoclonal anti-human HER2 ECD)
- Detection antibody (e.g., biotinylated polyclonal anti-human HER2 ECD)
- Recombinant human HER2 ECD standard
- Streptavidin-HRP conjugate
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Plate reader

Procedure:

- **Cell Seeding:** Seed HER2-overexpressing cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment.
- **Compound Treatment:** Prepare serial dilutions of INCB7839 in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator to allow for HER2 shedding.

- **Supernatant Collection:** Carefully collect the cell culture supernatant from each well.
- **ELISA Plate Coating:** Coat the wells of a 96-well ELISA plate with the capture antibody diluted in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.
- **Blocking:** Wash the plate with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant HER2 ECD standard to the appropriate wells. Incubate for 2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate and add the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
- **Enzyme Conjugate Incubation:** Wash the plate and add the diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
- **Substrate Reaction and Measurement:** Wash the plate and add the TMB substrate solution to each well. Incubate in the dark until a color change is observed. Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
- **Data Analysis:** Generate a standard curve from the absorbance readings of the recombinant HER2 ECD standards. Use this curve to determine the concentration of HER2 ECD in each sample. Plot the percentage of inhibition of HER2 ECD shedding against the log concentration of INCB7839 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Neuroigin-3 Cleavage Assay (Western Blot)

This protocol outlines a method to detect the cleavage of neuroigin-3 from cultured neurons and the effect of an inhibitor.

Materials:

- Primary neuronal cultures or a suitable neuronal cell line
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

- INCB7839 or other test compounds
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the C-terminus of neuroligin-3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Neuronal Culture and Treatment:** Plate primary neurons or a neuronal cell line and allow them to differentiate. Treat the cells with different concentrations of INCB7839 for a specified period.
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE:** Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
- **Western Blot Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against the C-terminus of neuroligin-3 overnight at 4°C. This antibody will detect both the full-length and the cleaved C-terminal fragment of neuroligin-3.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane and then add the chemiluminescent substrate. Image the blot using a suitable imaging system.
- **Analysis:** Quantify the band intensities for the full-length and cleaved neuroligin-3. A decrease in the ratio of the cleaved fragment to the full-length protein in the presence of INCB7839 indicates inhibition of neuroligin-3 cleavage.

Conclusion

INCB7839 is a potent dual inhibitor of ADAM10 and ADAM17 with demonstrated preclinical activity in models of breast cancer and pediatric glioma. Its mechanism of action, centered on the inhibition of ectodomain shedding of key oncogenic proteins like HER2 and neuroligin-3, provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the biology of ADAM sheddases and the therapeutic application of their inhibitors. Further investigation into the precise enzymatic inhibitory constants and broader preclinical efficacy of INCB7839 will continue to refine our understanding of this promising anti-cancer agent.

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